Analytical Profiling of Methyl 6-amino-2,3-dichlorobenzoate: Exact Mass, Molecular Weight, and HRMS Methodologies
Analytical Profiling of Methyl 6-amino-2,3-dichlorobenzoate: Exact Mass, Molecular Weight, and HRMS Methodologies
Executive Summary Methyl 6-amino-2,3-dichlorobenzoate () [1] is a highly functionalized anthranilic acid derivative. In medicinal chemistry, halogenated building blocks like this are critical pharmacophores for designing kinase inhibitors and allosteric modulators. For researchers and drug development professionals, distinguishing between its exact mass and average molecular weight is the foundation of both synthetic stoichiometry and downstream structural elucidation.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
Understanding the dichotomy between exact mass and molecular weight is essential for accurate analytical workflows . As a Senior Application Scientist, I frequently see misidentifications occur when these two metrics are conflated.
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Molecular Weight (MW): 220.05 g/mol . This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial distribution of isotopes.
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Causality in practice: When a synthetic chemist sets up a 10 mmol reaction, they use the MW (2.20 g) because the bulk powder contains a statistical mixture of all isotopes (e.g., 35Cl and 37Cl ).
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Exact Mass (Monoisotopic Mass): 218.9854 Da. This is the mass of the molecule where every atom is its most abundant isotope ( 12C , 1H , 35Cl , 14N , 16O ).
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Causality in practice: Mass spectrometers detect individual ions, not bulk averages. Therefore, High-Resolution Mass Spectrometry (HRMS) target identification relies exclusively on the exact mass to achieve sub-ppm mass accuracy and prevent false positive identifications.
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Table 1: Quantitative Physicochemical Data for Methyl 6-amino-2,3-dichlorobenzoate
| Parameter | Value | Derivation / Formula |
| Chemical Formula | C8H7Cl2NO2 | Core benzoate + methyl ester + amino + 2x chloro |
| Molecular Weight | 220.05 g/mol | Σ (Standard Atomic Weights) |
| Exact Mass (Monoisotopic) | 218.9854 Da | Σ (Mass of Most Abundant Isotopes) |
| [M+H]+ Ion (ESI+) | 219.9927 m/z | Exact Mass + 1.0073 Da (Proton) |
| Isotopic Signature (M : M+2 : M+4) | 100 : 64 : 10 | Characteristic abundance ratio for two Chlorine atoms |
Self-Validating HRMS Characterization Protocol
To rigorously confirm the identity of Methyl 6-amino-2,3-dichlorobenzoate, we deploy an HRMS workflow. This protocol is designed as a self-validating system : it utilizes an internal lock mass to continuously correct instrumental drift , while the unique dichloro-isotope pattern serves as an orthogonal internal confirmation of the chemical formula.
Methodology: Step-by-Step
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Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.
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Causality: Methanol acts as an excellent protic solvent, facilitating the protonation of the primary amine group ( −NH2 ) during ionization.
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Ionization (ESI+): Inject the sample into an Electrospray Ionization (ESI) source operating in positive ion mode.
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Causality: The basicity of the aniline-like amino group readily accepts a proton, forming a stable [M+H]+ pseudomolecular ion. Negative mode would yield poor sensitivity due to the lack of easily deprotonated acidic protons.
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Mass Analysis with Lock Mass Correction: Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Co-infuse Leucine Enkephalin (m/z 556.2771) as a lock mass.
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Causality: Continuous measurement of the known lock mass allows the software to correct for thermal and electronic mass drift in real-time, ensuring the mass accuracy remains below 2 ppm.
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Data Validation: Compare the empirical m/z against the theoretical [M+H]+ (219.9927). Validate the elemental composition by confirming the 100:64:10 abundance ratio at m/z 219.99, 221.99, and 223.98.
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Self-Validation: If the mass matches but the isotope ratio deviates, it indicates an isobaric contaminant rather than the target compound.
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Self-validating High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.
Fragmentation Mechanics (Collision-Induced Dissociation)
Beyond precursor mass, structural elucidation requires tandem mass spectrometry (MS/MS). When subjected to Collision-Induced Dissociation (CID), Methyl 6-amino-2,3-dichlorobenzoate undergoes predictable, thermodynamically driven fragmentation.
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Causality of Fragmentation: The weakest bonds and most stable neutral losses dictate the pathway. The methyl ester moiety is highly susceptible to the loss of a neutral methanol molecule ( CH3OH , 32.0262 Da). This results in a highly reactive acylium ion. Subsequently, the acylium ion rapidly extrudes carbon monoxide ( CO , 27.9949 Da) to form a stabilized phenyl cation.
Proposed CID fragmentation pathway highlighting sequential neutral losses.
Conclusion
For compounds like Methyl 6-amino-2,3-dichlorobenzoate, precision in nomenclature and analytical targeting is paramount. By leveraging the exact mass (218.9854 Da) over the average molecular weight (220.05 g/mol ), and employing a self-validating HRMS protocol with isotopic and MS/MS orthogonal checks, researchers can ensure absolute structural confidence in their drug development pipelines.
